KNT-127

Blood-Brain Barrier Permeability Systemic Administration Analgesia

KNT-127 is a highly selective (133-fold over MOP, 956-fold over KOP) δ-opioid receptor agonist with a unique G-protein-biased profile and no convulsive effects, unlike SNC80. It penetrates the BBB and is effective via systemic administration. An essential tool for dissecting biased signaling in pain, depression, anxiety, and gut-brain axis models. Choose KNT-127 for clean behavioral readouts and pathway-specific target engagement studies.

Molecular Formula C24H24N2O2
Molecular Weight 372.46
CAS No. 1256921-89-7
Cat. No. B608363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKNT-127
CAS1256921-89-7
SynonymsKNT-127;  KNT 127;  KNT127; 
Molecular FormulaC24H24N2O2
Molecular Weight372.46
Structural Identifiers
SMILESOC1=CC2=C(C=C1)C[C@]3([H])[C@]4(O)CC5=CC6=CC=CC=C6N=C5C[C@@]42CCN3C
InChIInChI=1S/C24H24N2O2/c1-26-9-8-23-14-21-17(10-16-4-2-3-5-20(16)25-21)13-24(23,28)22(26)11-15-6-7-18(27)12-19(15)23/h2-7,10,12,22,27-28H,8-9,11,13-14H2,1H3/t22-,23-,24-/m1/s1
InChIKeyNFXFNBIPWUYEIM-WXFUMESZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KNT-127 (CAS 1256921-89-7) – Procurement-Relevant Profile of a Selective Delta Opioid Receptor Agonist


KNT-127 is a synthetic small molecule classified as a potent and selective agonist of the delta opioid receptor (DOR, also known as δ-opioid receptor or DOP). It exhibits a high in vitro affinity for the DOR (Ki = 0.16 nM) and substantially lower affinity for the mu (MOP, Ki = 21.3 nM) and kappa (KOP, Ki = 153 nM) opioid receptors, translating to a selectivity of approximately 133-fold over MOP and 956-fold over KOP [1]. The compound is characterized by a morphinan skeleton and demonstrates effective systemic activity following intraperitoneal or subcutaneous administration, a feature linked to its ability to penetrate the blood-brain barrier (BBB) [2][3]. Its preclinical profile includes demonstrated efficacy in models of inflammatory pain, depression, and anxiety, without inducing the convulsions or hyperlocomotion associated with earlier DOR agonists [4].

Why KNT-127 Cannot Be Simply Substituted with Other Delta Opioid Receptor Agonists in Preclinical Research


The delta opioid receptor (DOR) agonist class exhibits pronounced ligand-biased signaling and functional selectivity, making substitution of one agonist for another highly problematic without rigorous revalidation. KNT-127, ADL5859/ADL5747, and SNC80 are all DOR agonists, but they display divergent profiles in terms of blood-brain barrier (BBB) permeability, induction of adverse events (e.g., convulsions, tremor), receptor internalization, and behavioral tolerance [1]. For instance, SNC80, a prototypical DOR agonist, is known to induce acute convulsions and tremor-like behaviors in mice at therapeutic doses, whereas KNT-127 does not [2]. Furthermore, while KNT-127 shares some functional similarities with ADL5859 and ADL5747 in terms of biased agonism (lack of receptor internalization and hyperlocomotion), its distinct chemical structure and specific G-protein-biased signaling profile differentiate it from these and other in-class analogs [3]. Therefore, procurement decisions for DOR agonists must be driven by specific experimental requirements, as data generated with one ligand cannot be assumed to translate to another, even within the same nominal target class.

Quantitative Differentiation Evidence for KNT-127 Against Key DOR Agonist Comparators


Superior Blood-Brain Barrier (BBB) Penetration Enables Systemic Efficacy Compared to SN-28

KNT-127 was specifically designed to overcome the poor BBB penetration of its predecessor, SN-28. While SN-28 showed high in vitro potency, it lacked in vivo efficacy upon systemic administration. KNT-127, in contrast, demonstrates effective systemic activity, validating its BBB penetration [1]. This is supported by functional evidence where KNT-127 (10 mg/kg, s.c.) significantly reversed inflammatory hyperalgesia in the complete Freund's adjuvant (CFA) mouse model, whereas SN-28 showed no analgesic effect at doses greater than 30 mg/kg in the acetic acid writhing test [2].

Blood-Brain Barrier Permeability Systemic Administration Analgesia

Superior In Vivo Safety Profile: Absence of Convulsions and Tremor-Like Behaviors Compared to SNC80

A major limitation of the classical DOR agonist SNC80 is its proconvulsant activity and induction of tremor-like behaviors at therapeutic doses. Direct comparative studies demonstrate that KNT-127 does not induce these adverse effects. Specifically, intracerebral administration of SNC80 into the ventral CA3 (vCA3) region of the hippocampus increased tremor-like behaviors in mice, whereas administration of KNT-127 did not [1]. Furthermore, KNT-127 has been shown to offer analgesic and antidepressant benefits without inducing convulsions at therapeutic doses, unlike SNC80 [2].

Adverse Event Profile Convulsion Behavioral Pharmacology

Functional Selectivity: G-Protein-Biased Agonism with Reduced β-Arrestin Recruitment vs. Balanced Agonists

KNT-127 exhibits a G-protein-biased signaling profile at the DOR, characterized by robust activation of G-protein pathways with reduced recruitment of β-arrestin. This is a critical differentiator from balanced agonists, as β-arrestin signaling is often implicated in opioid-induced adverse effects and tolerance. While this property is inferred from its lack of receptor internalization (a β-arrestin-dependent process) and similar profile to ADL5859/ADL5747, recent structural studies confirm that the morphinan skeleton of KNT-127 is critical for this reduced β-arrestin recruitment [1]. The study showed that modifying KNT-127's quinoline moiety reduces both G-protein activation and β-arrestin recruitment, but the morphinan skeleton itself is key to minimizing β-arrestin signaling [1]. A direct quantitative comparison of β-arrestin recruitment bias factors between KNT-127 and a balanced agonist is not currently available in the primary literature, classifying this as a strong class-level inference supported by multiple behavioral and cellular correlates.

Biased Agonism G-Protein Signaling β-Arrestin

Distinct Regional Neurotransmitter Release Profile: Functional Selectivity for Dopamine and Glutamate

KNT-127 exhibits a unique pattern of neurotransmitter modulation in key brain regions. In vivo microdialysis studies show that systemic administration of KNT-127 significantly increases the release of dopamine and L-glutamate in the striatum, nucleus accumbens, and median pre-frontal cortex (mPFC) [1]. This effect is abrogated by a δ1-antagonist but not by a δ2-antagonist, confirming its functional selectivity for δ1-receptor subtypes [1]. The regional specificity and the distinct effects on GABA release (decreased in nucleus accumbens, increased in mPFC, unaffected in striatum) [1] suggest a unique neurochemical signature compared to other DOR agonists, which may have different regional efficacies.

Neurochemistry Dopamine Microdialysis

Efficacy in Multiple Preclinical Models of Depression and Comorbid IBS-like Symptoms

KNT-127 demonstrates reproducible efficacy across a range of sophisticated behavioral models beyond simple nociception. In the chronic vicarious social defeat stress (cVSDS) mouse model, a paradigm with strong face and predictive validity for depression, KNT-127 (10 mg/kg, s.c.) significantly alleviated social avoidance and anhedonia (reduced sucrose preference) [1]. These effects were blocked by PI3K and mTOR inhibitors, confirming a specific intracellular signaling mechanism [1]. Notably, the same cVSDS model also presents with IBS-like symptoms (e.g., increased intestinal transit, abdominal hyperalgesia), and KNT-127 (10 mg/kg, s.c.) significantly ameliorated these gut-brain axis dysfunctions [2]. This dual efficacy in both central and peripheral readouts of a single stress model is a compelling differentiator.

Antidepressant Chronic Stress Irritable Bowel Syndrome

Optimal Application Scenarios for KNT-127 in Preclinical Research and Drug Discovery


Investigating G-Protein-Biased DOR Signaling and Its Therapeutic Implications

KNT-127 is an ideal tool compound for probing the specific contribution of G-protein-biased signaling at the delta opioid receptor. Its established lack of β-arrestin recruitment and receptor internalization, in contrast to balanced agonists like SNC80, allows researchers to dissect which downstream pathways are responsible for its unique in vivo profile (e.g., analgesia and antidepressant effects without convulsions or hyperlocomotion). Studies employing KNT-127 can be used to validate target engagement and pathway activation in models of pain and mood disorders, as supported by its efficacy in the cVSDS model [1].

CNS Behavioral Studies Requiring a Non-Convulsant, Systemically Active DOR Agonist

For behavioral neuroscientists, KNT-127 solves a critical limitation of earlier DOR agonists like SNC80, which induce seizures and tremor-like behaviors that confound results. KNT-127's clean behavioral profile, demonstrated by its lack of effect on tremor induction compared to SNC80 [2], makes it the preferred choice for any long-term or acute study where behavioral readouts (e.g., locomotion, anxiety, social interaction, forced swim test) are primary endpoints. Its effectiveness via systemic administration further simplifies experimental logistics [3].

Probing the Gut-Brain Axis in Stress-Related Disorders

KNT-127's demonstrated efficacy in ameliorating both central (depression-like) and peripheral (IBS-like) symptoms in the cVSDS mouse model positions it as a unique tool for gut-brain axis research. Researchers can use KNT-127 to investigate the role of DOR signaling in mediating the crosstalk between stress-induced neuropsychiatric and gastrointestinal dysfunction. The ability to observe dual effects from a single systemic administration in a validated chronic stress model provides a powerful experimental paradigm, as evidenced by its effects on intestinal transit and hyperalgesia [4].

Comparative Pharmacology and Drug Discovery for Safer Opioid Analgesics

In a drug discovery setting, KNT-127 serves as a valuable reference compound for characterizing novel DOR ligands. Its well-defined pharmacological profile—including its high selectivity over mu and kappa receptors (Ki values of 21.3 nM and 153 nM, respectively) [5] and its biased signaling—provides a benchmark for screening and optimizing new chemical entities. Procurement of KNT-127 allows for direct, side-by-side comparisons of binding affinity, functional selectivity, and in vivo efficacy, enabling the identification of next-generation DOR agonists with improved safety and efficacy profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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